tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate
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Description
“tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate” is a carbamate compound. Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the tert-butyloxycarbonyl (Boc) protecting group .
Synthesis Analysis
The synthesis of carbamate compounds often involves palladium-catalyzed cross-coupling reactions . For example, tert-butyl carbamate has been used in the synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of carbamate compounds like “this compound” can be analyzed using various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and MS . The structure can also be visualized using 2D Mol files or computed 3D SD files .Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions. For instance, a ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate has been reported . This process involved the screening of ketoreductases capable of performing chiral selective reduction .Mechanism of Action
properties
IUPAC Name |
tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHFDPWXSSQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558450 |
Source
|
Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119879-92-4 |
Source
|
Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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